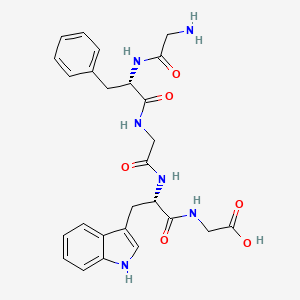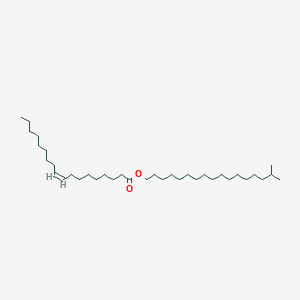![molecular formula C16H16N4O6S B14609971 N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine CAS No. 60882-81-7](/img/structure/B14609971.png)
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is a complex organic compound characterized by the presence of a benzyl group, a trinitrophenyl group, and a sulfanyl group attached to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of benzene to form 2,4,6-trinitrophenol, which is then reacted with a suitable sulfanyl compound to introduce the sulfanyl group. The final step involves the alkylation of the intermediate with benzylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The benzyl and trinitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of advanced materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trinitrophenyl group can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]ethanamine
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]butan-2-amine
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]pentan-2-amine
Uniqueness
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60882-81-7 |
|---|---|
Formule moléculaire |
C16H16N4O6S |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-benzyl-N-(2,4,6-trinitrophenyl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C16H16N4O6S/c1-11(2)17(10-12-6-4-3-5-7-12)27-16-14(19(23)24)8-13(18(21)22)9-15(16)20(25)26/h3-9,11H,10H2,1-2H3 |
Clé InChI |
VKBJUEZIDOJJEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1)SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)





![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)



